molecular formula C9H10ClNO3S B2838577 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide CAS No. 923175-13-7

2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide

Cat. No.: B2838577
CAS No.: 923175-13-7
M. Wt: 247.69
InChI Key: BTWKDNCQOZHSLW-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(methylsulfonyl)phenyl]acetamide (CAS: 1007036-41-0) is a chloroacetamide derivative with the molecular formula C₉H₁₀ClNO₃S and a molecular weight of 247.70 g/mol . The compound features a methylsulfonyl (-SO₂CH₃) group at the 2-position of the phenyl ring, linked to a chloroacetamide moiety (-NHCOCH₂Cl).

The methylsulfonyl group enhances electrophilicity and hydrogen-bonding capacity, which may influence binding to biological targets such as enzymes or receptors. The compound’s synthesis typically involves chloroacetylation of 2-(methylsulfonyl)aniline under reflux conditions, followed by recrystallization .

Properties

IUPAC Name

2-chloro-N-(2-methylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-15(13,14)8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWKDNCQOZHSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(methylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, potentially altering their activity and function. The exact molecular pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Compounds :

  • 2-Chloro-N-[(2-methylphenyl)sulfonyl]acetamide (CAS: N/A): Replaces the methylsulfonyl group with a 2-methylphenylsulfonyl moiety. The molecule adopts an anti-conformation between the N–H and C=O bonds, forming intermolecular N–H⋯O hydrogen bonds. This compound exhibits a dihedral angle of 78.9° between the benzene ring and the sulfonamide-acetamide chain, compared to smaller angles in other analogs .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features nitro and chloro substituents on the phenyl ring, increasing steric hindrance and electron-withdrawing effects. This reduces solubility in polar solvents but enhances stability in acidic conditions .
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide : Prioritized in pesticide transformation product studies due to its simpler structure and higher environmental persistence compared to hydroxylated analogs .

Table 1: Substituent Effects on Physical Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound 2-(Methylsulfonyl)phenyl 247.70 Not reported Moderate in DMSO
2-Chloro-N-[(2-methylphenyl)sulfonyl]acetamide 2-Methylphenylsulfonyl 261.73 160–162 Low in water
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl 322.75 185–187 Insoluble in ethanol

Anticancer Activity :

  • 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives: These analogs exhibit cytotoxicity against Caco-2 (colon cancer) cells, with IC₅₀ values as low as 1.8 µM (compound 7d). The fluoro-phenoxy substituent enhances activity compared to methoxy or nitro groups .
  • Target Compound : While direct anticancer data are lacking, its methylsulfonyl group may mimic sulfonamide drugs that inhibit carbonic anhydrase or matrix metalloproteinases (MMPs) .

Anti-inflammatory Potential:

  • 2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide : A thiazole derivative with piperazine substituents shows MMP inhibition (docking score: -5.51 kcal/mol), suggesting similar acetamides could target inflammatory pathways .

Hydrogen Bonding and Crystal Packing :

  • The target compound’s methylsulfonyl group likely participates in N–H⋯O=S hydrogen bonds, similar to 2-chloro-N-[(2-methylphenyl)sulfonyl]acetamide, which forms inversion-related dimers .
  • 2-Chloro-N-phenylacetamide : Lacks sulfonyl groups but adopts antiparallel N–H and C=O conformations, forming infinite chains via N–H⋯O interactions .

Reactivity :

  • Chloroacetamide derivatives undergo nucleophilic substitution at the α-carbon, enabling coupling with amines or phenols (e.g., synthesis of OMS3–OMS8 compounds via solvent-free fusion) .
  • Electron-withdrawing groups (e.g., nitro, sulfonyl) increase electrophilicity, enhancing reactivity toward thiols or hydroxyl groups .

Biological Activity

2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClNO2S
  • Molecular Weight : 247.73 g/mol
  • IUPAC Name : 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide

The compound features a chloro group and a methylsulfonyl moiety attached to a phenyl ring, which contributes to its biological activity.

Biological Activity Overview

Research indicates that 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide exhibits significant biological activity primarily as an enzyme inhibitor. Its potential therapeutic effects include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

The biological activity of 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide is attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the inhibition of key metabolic pathways in pathogens or cancer cells. The presence of the methylsulfonyl group is particularly important for enhancing solubility and bioavailability.

In Vitro Studies

  • Antimicrobial Activity :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations ranging from 15.625 to 125 μM.
    • It exhibited bactericidal action by disrupting protein synthesis pathways and inhibiting nucleic acid production.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μM
Escherichia coli125 μM
  • Anticancer Activity :
    • In vitro studies on various cancer cell lines indicated that the compound significantly reduced cell viability.
    • IC50 values were determined for different cell lines, with notable efficacy against breast cancer (MDA-MB-231) and colon cancer (HCT-15).
Cell LineIC50 (μM)
MDA-MB-23120
HCT-1515

Case Studies

  • A study conducted by Zia-ur-Rehman et al. (2009) highlighted the synthesis of related sulfonamide derivatives and their biological evaluations, including the potential for enzyme inhibition.
  • Hussein et al. (2019) reported on dihydrofolate reductase inhibitors derived from similar acetamide structures, suggesting a common mechanism of action that could be explored further for 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example:

  • React 2-(methylsulfonyl)aniline with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours .
  • Purification involves filtration, solvent evaporation, and recrystallization from ethanol.
    • Key Variables :
VariableImpact on Yield
Base strengthHigher yields with weaker bases (prevents hydrolysis of chloroacetyl chloride)
Solvent polarityPolar aprotic solvents (e.g., acetonitrile) improve reaction efficiency
TemperatureRoom temperature minimizes side reactions (e.g., dimerization)

Q. Which analytical techniques are most effective for characterizing 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide?

  • Recommended Methods :

  • Single-crystal XRD : Resolves intramolecular interactions (e.g., N–H⋯Cl hydrogen bonds) and confirms torsion angles (e.g., C–S–N–C = -67.0°) .
  • FTIR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns methylsulfonyl (δ ~3.2 ppm for CH₃) and acetamide protons (δ ~8.0 ppm for NH) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Biological Screening : Used as a precursor for designing enzyme inhibitors (e.g., sulfonamide-based therapeutics) due to its hydrogen-bonding motifs .
  • Structure-Activity Relationship (SAR) : Modifications at the chloroacetamide moiety enhance binding to targets like carbonic anhydrase .

Advanced Research Questions

Q. How do conformational changes in 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide affect its reactivity in solid-state vs. solution-phase reactions?

  • Key Findings :

  • Solid-State : Intramolecular N–H⋯Cl bonds stabilize a bent conformation (dihedral angle = 78.9° between aromatic and sulfonamide planes), reducing nucleophilicity .
  • Solution-Phase : Solvent interactions disrupt hydrogen bonds, increasing reactivity for cross-coupling reactions .
    • Experimental Design : Compare reaction kinetics in ethanol (polar protic) vs. DMF (polar aprotic) using time-resolved NMR .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Approach :

Dose-Dependent Studies : Test cytotoxicity across concentrations (e.g., IC₅₀ values) to distinguish specific vs. nonspecific effects .

Target Profiling : Use computational docking (e.g., AutoDock Vina) to identify off-target interactions (e.g., with kinases vs. membrane receptors) .

  • Case Study : Discrepancies in anticancer activity may arise from assay-specific conditions (e.g., pH-dependent solubility) .

Q. How can computational chemistry optimize the synthesis of derivatives with improved pharmacokinetic properties?

  • Workflow :

  • DFT Calculations : Predict regioselectivity of substitutions (e.g., para vs. meta positions on the phenyl ring) .
  • Molecular Dynamics : Simulate blood-brain barrier penetration using logP and polar surface area (PSA) .
    • Validation : Synthesize top-ranked derivatives and compare experimental vs. predicted ADMET properties .

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